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Compound of Interest

4-Methoxy-3-
Compound Name:

(trifluoromethoxy)cinnamic acid
CAS No.: 1262018-46-1

Cat. No.: B1456260

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

This compound represents a strategic modification of the cinnamic acid scaffold, incorporating
a trifluoromethoxy (

) group. In drug design, the

moiety is a privileged substructure, often utilized as a "super-lipophilic" bioisostere for methoxy
or chloro groups to modulate metabolic stability and membrane permeability without
significantly altering steric bulk.

Core Identifiers
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Parameter Value

Chemical Name 4-Methoxy-3-(trifluoromethoxy)cinnamic acid

(2E)-3-[4-methoxy-3-

(trifluoromethoxy)phenyl]prop-2-enoic acid

IUPAC Name

CAS Number 1262018-46-1

Molecular Formula

Molecular Weight 262.18 g/mol

SMILES COC1=C(C=C(C=C1)C=CC(=0)O)OC(F)(F)F

4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Key Intermediate
(CAS 853771-90-1)

Structural Visualization

The following diagram highlights the functional zones of the molecule, illustrating its dual nature
as an electrophilic linker and a lipophilic pharmacophore.
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Figure 1: Functional group analysis of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid.

Synthetic Methodology

The synthesis of CAS 1262018-46-1 is most reliably achieved via a Knoevenagel
Condensation. This route is preferred over the Heck reaction for scale-up due to the avoidance
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of transition metal catalysts (Palladium) and the high commercial availability of the
benzaldehyde precursor.

Primary Route: Modified Knoevenagel Condensation

Objective: Conversion of 4-methoxy-3-(trifluoromethoxy)benzaldehyde to the cinnamic acid
derivative.

o Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).
e Conditions: Reflux (

), 4—6 hours.

Step-by-Step Protocol

e Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-
(trifluoromethoxy)benzaldehyde (1.0 equiv) in anhydrous pyridine (5-10 volumes).

 Activation: Add Malonic acid (1.2-1.5 equiv).

o Catalysis: Add a catalytic amount of Piperidine (0.1 equiv). The reaction is driven by the
formation of the iminium ion intermediate.

¢ Reaction: Heat the mixture to

. Evolution of

(decarboxylation) indicates reaction progress. Monitor via TLC (eluent: Hexane/EtOAc) or
HPLC.

o Work-up:

o Cool the reaction mixture to

o Pour slowly into ice-cold 6M HCI (excess) to precipitate the crude acid and neutralize
pyridine.
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o Filter the white/off-white precipitate.

 Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Synthetic Workflow Diagram

Start: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
(CAS 853771-90-1)

:

Add: Malonic Acid + Piperidine (cat.)
Solvent: Pyridine

:

Process: Reflux @ 90°C
(Decarboxylation - CO2 release)

:

Quench: Pour into Ice-Cold HCI

Final Product: 4-Methoxy-3-(trifluoromethoxy)cinnamic acid

(CAS 1262018-46-1)

Click to download full resolution via product page

Figure 2: Knoevenagel condensation workflow for CAS 1262018-46-1.

Medicinal Chemistry Applications

This compound is not merely a reagent; it is a bioisosteric probe. The 3-trifluoromethoxy group
alters the physicochemical landscape of the molecule compared to the natural product ferulic
acid (4-hydroxy-3-methoxycinnamic acid) or 3,4-dimethoxycinnamic acid.

Structure-Activity Relationship (SAR) Logic
 Lipophilicity (
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): The

group is significantly more lipophilic (

) than a methoxy group (

). This enhances blood-brain barrier (BBB) penetration and cell membrane permeability.

o Conformational Bias: The

group often adopts an orthogonal conformation relative to the phenyl ring, potentially
accessing unique binding pockets in target proteins (e.g., Kinases, PPARS).

o Metabolic Blockade: Unlike the

group, which is prone to O-demethylation by Cytochrome P450 enzymes, the

bond is metabolically robust, extending the drug's half-life (

)

Target Classes

Researchers utilize this scaffold in the development of:

e TRP Channel Antagonists: Cinnamic acid derivatives modulate TRPA1/TRPV1 channels.
The fluorinated analog improves potency via hydrophobic interactions.

» Kinase Inhibitors: Used as the "tail* moiety in EGFR or VEGFR inhibitors, where the
carboxylic acid is converted to an amide or hydroxamic acid (HDAC inhibitors).

» Antioxidant/Anti-inflammatory Agents: While the 4-OMe blocks the phenolic antioxidant
mechanism, the scaffold retains Nrf2 pathway activation potential via the Michael acceptor
(alkene) moiety.

Analytical Characterization

To validate the synthesis of CAS 1262018-46-1, the following analytical signatures are
expected:
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« NMR (DMSO-
, 400 MHz):
o ppm (s, 1H,
)
o ppm (d, 1H, alkene
_H’
Hz, indicating trans-isomer)
o ppm (d, 1H, alkene
_H’
Hz)
o ppm (s, 3H,
)
o Aromatic protons will appear as a multiplet between 7.2—7.6 ppm.
¢ NMR:
o Single peak around
ppm (characteristic of
).
e Mass Spectrometry (ESI-):

o ion at

Safety & Handling (SDS Highlights)

o GHS Classification: Irritant (Category 2).
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e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume
hood, especially during the acid quench step to avoid inhaling acidic vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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